4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid
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Overview
Description
4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes both carboxylic acid and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-carboxyaniline with 2-oxo-5-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid: Shares a similar structure but differs in the position of the amino and carboxy groups.
4-[[3-[(4-carboxyphenyl)iminomethyl]-1-methyl-2-indolyl]amino]benzoic acid: Another structurally related compound with different functional groups.
Uniqueness
4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H18N2O5 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[[1-(4-carboxyphenyl)-5-oxo-2-phenyl-2H-pyrrol-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O5/c27-22-20(25-18-10-6-16(7-11-18)23(28)29)14-21(15-4-2-1-3-5-15)26(22)19-12-8-17(9-13-19)24(30)31/h1-14,21,25H,(H,28,29)(H,30,31) |
InChI Key |
ILPBPCQXVRDLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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